An In-depth Technical Guide to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b]thiazine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine: Structure, Properties, and Synthetic Considerations
This guide provides a detailed technical overview of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, a heterocyclic compound of interest within medicinal chemistry and drug development. Given the specificity of this substitution pattern, this document synthesizes information from closely related analogs and the broader class of 1,4-benzothiazines to offer predictive insights and practical guidance for researchers.
Core Molecular Profile
The foundational step in evaluating any novel compound is to establish its precise chemical identity. This section delineates the structure, nomenclature, and fundamental physicochemical properties of the target molecule.
Chemical Structure and Nomenclature
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine is a derivative of the benzothiazine heterocyclic system. The structure consists of a benzene ring fused to a 1,4-thiazine ring. The "dihydro" designation indicates the saturation of the thiazine ring at positions 3 and 4. Key substitutions include a methyl group at position 2 and a nitro group at position 6 of the bicyclic system.
-
IUPAC Name: 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine
-
Molecular Formula: C₉H₁₀N₂O₂S
The structure is elucidated by the systematic numbering of the benzothiazine core, which begins at the sulfur atom and proceeds around the ring.
Caption: Chemical structure of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.
Physicochemical Properties
| Property | Value (Predicted/Calculated) | Source/Basis |
| Molecular Weight | 210.26 g/mol | Calculated from Formula: C₉H₁₀N₂O₂S |
| CAS Number | Not assigned | Based on database searches. |
| Appearance | Pale-yellow to Yellow-brown Solid | Inferred from 6-nitro and 7-nitro analogs.[3] |
| LogP | ~2.85 | Based on the closely related 2-Methyl-7-nitro isomer.[1] |
| Boiling Point | ~357.8 °C at 760 mmHg | Predicted for the 2-Methyl-7-nitro isomer.[1] |
| Density | ~1.3 g/cm³ | Predicted for the 2-Methyl-7-nitro isomer.[1] |
Note: These properties are estimations and should be confirmed through empirical analysis. The molecular weight of the parent compound without the methyl group, 6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine, is 196.22 g/mol . The addition of a methyl group (CH₂) logically brings the molecular weight to approximately 210.26 g/mol , consistent with its 7-nitro isomer.
Synthetic Pathways and Methodologies
The synthesis of 1,4-benzothiazine derivatives is well-documented, typically involving the cyclocondensation of a substituted 2-aminothiophenol with a suitable electrophilic partner.[2][4] The synthesis of 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine would logically follow a similar strategy.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is at the C-N and C-S bonds of the thiazine ring, leading back to a 2-amino-5-nitrothiophenol precursor.
Caption: Retrosynthetic analysis for the target benzothiazine derivative.
Proposed Experimental Protocol
A robust synthesis can be adapted from established methods for similar benzothiazines. A common and effective method involves the reaction of a 2-aminothiophenol with an α-halogenated ketone or an epoxide. For the introduction of the 2-methyl group, a propylene-based synthon is required.
Objective: To synthesize 2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine.
Step 1: Synthesis of 2-Amino-5-nitrothiophenol (Starting Material)
This precursor is critical. A common route starts from 2-chloro-5-nitroaniline, which is treated with sodium sulfide and sulfur to yield the corresponding sodium thiolate.[5]
Step 2: Cyclocondensation Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-nitrothiophenol in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a slight excess (1.1 equivalents) of a C3 synthon capable of reacting at both ends. A practical choice is 1-bromo-2-propanone. The initial reaction will form an S-alkylated intermediate.
-
Cyclization: The intramolecular cyclization is often promoted by a base (e.g., K₂CO₃ or triethylamine) to neutralize the HBr byproduct and facilitate the nucleophilic attack of the aniline nitrogen onto the ketone.
-
Reduction (if necessary): The initial cyclization with 1-bromo-2-propanone would yield a 2-methyl-6-nitro-2H-benzo[b][1][2]thiazine. A subsequent reduction step using a mild reducing agent like sodium borohydride (NaBH₄) would be required to reduce the imine bond and form the desired 3,4-dihydro structure.
-
Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively inert under these conditions.
-
Base: K₂CO₃ is a mild inorganic base, sufficient to drive the reaction without causing unwanted side reactions.
-
Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, ensuring the removal of unreacted starting materials and byproducts.
Relevance in Medicinal Chemistry
The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[6][7] Its folded "butterfly" conformation, dictated by the nitrogen and sulfur atoms, is believed to be crucial for its interaction with various biological targets.[2]
Derivatives of 1,4-benzothiazine have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer and Antitumor[9]
-
Anti-inflammatory[7]
-
Calcium Channel Antagonism[2]
-
Acetylcholinesterase Inhibition[10]
The introduction of a nitro group, as in the target molecule, is a common strategy in medicinal chemistry. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially modulating the compound's pharmacokinetic properties and binding affinity to target proteins. The methyl group at the C-2 position introduces a chiral center, suggesting that the enantiomers could have different biological activities.
Caption: Relationship between the core scaffold, substituents, and biological activity.
Conclusion and Future Directions
2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine represents a specific, yet unexplored, member of the pharmacologically significant benzothiazine family. Based on a robust analysis of related compounds, its chemical structure and core properties can be confidently predicted. The synthetic pathways are well-established for the parent scaffold, and a detailed protocol has been proposed for its synthesis.
For researchers and drug development professionals, this compound serves as an attractive target for synthesis and screening. Future work should focus on the empirical validation of its physicochemical properties, the development and optimization of its synthesis, and a comprehensive evaluation of its biological activity across various assays. Particular attention should be paid to the stereoselective synthesis and separation of its enantiomers to explore any stereospecific bioactivity.
References
- Singh, P., & Kumar, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 9(2), 245-259.
-
PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][1][2]thiazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic pathway of 1-(4-methyl-6-nitro-2H-benzo[b][1][2]thiazine-3(4H) - ylidene)hydrazine-1,1-dioxide derivatives. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1989.
- Li, J., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 3(10), 3235-3241.
- Sharma, A., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Medicinal Chemistry.
- Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1146-1155.
-
PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]
- El-Faham, A., et al. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Current Organic Synthesis, 21.
- Kamal, A., & Kumar, P. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1073.
- Císařová, I., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1146-1155.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. 6-NITRO-3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZINE | 1193387-98-2 [sigmaaldrich.com]
- 4. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance | MDPI [mdpi.com]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
